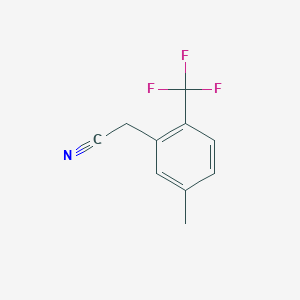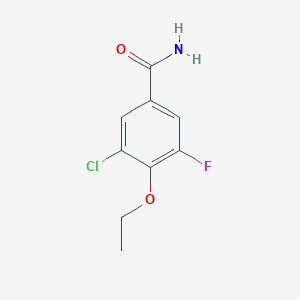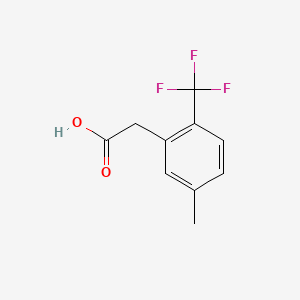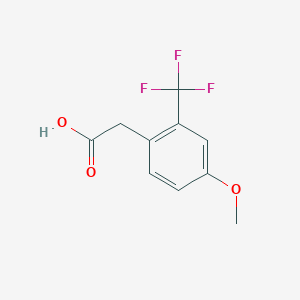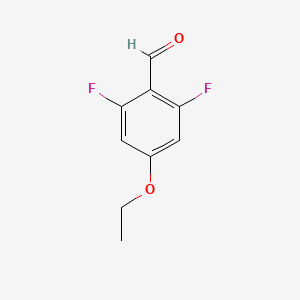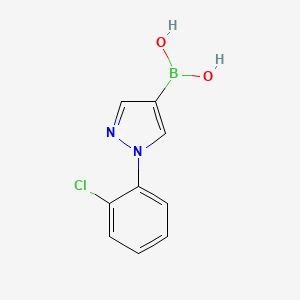
1-(2-Chlorophenyl)pyrazole-4-boronic acid
説明
“1-(2-Chlorophenyl)pyrazole-4-boronic acid” is a chemical compound with the molecular formula C9H8BClN2O2 . It is also known by other names such as “[1-(2-chlorophenyl)pyrazol-4-yl]boronic acid” and "(1-(2-Chlorophenyl)-1H-pyrazol-4-yl)boronic acid" . The molecular weight of this compound is 222.44 g/mol .
Synthesis Analysis
The synthesis of boronic acids, including “1-(2-Chlorophenyl)pyrazole-4-boronic acid”, has been widely studied in medicinal chemistry . Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Molecular Structure Analysis
The molecular structure of “1-(2-Chlorophenyl)pyrazole-4-boronic acid” can be represented by the canonical SMILES notation: B(C1=CN(N=C1)C2=CC=CC=C2Cl)(O)O . This notation represents the structure of the molecule in a linear format, which can be used to generate a 3D model of the molecule.
Chemical Reactions Analysis
Boronic acids, including “1-(2-Chlorophenyl)pyrazole-4-boronic acid”, have been found to have several biological activities such as anticancer, antibacterial, and antiviral activity . They have also been used in the synthesis of various bioactive molecules .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Chlorophenyl)pyrazole-4-boronic acid” include a molecular weight of 222.44 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 222.0367354 g/mol . The topological polar surface area of the compound is 58.3 Ų .
科学的研究の応用
Synthesis and Structural Characterization
1-(2-Chlorophenyl)pyrazole-4-boronic acid is a key intermediate in the synthesis of various biologically active compounds. For example, it has been used in the synthesis of Pinacol 1-Methyl-1H-pyrazole-5-boronate, a compound prepared through a series of reactions starting from 1H-pyrazole, which involves methylation, conversion into boronic acids, and condensation with pinacol (Zhang Yu-jua, 2013). Additionally, silylated and germylated pyrazoleboronic acids have been synthesized, showcasing the versatility of pyrazoleboronic acids in creating a series of 1-alkyl-1H-pyrazol-4-ylboronic acids with different substituents (Durka et al., 2015).
Synthesis of Pyrazole Derivatives
1-(2-Chlorophenyl)pyrazole-4-boronic acid plays a crucial role in the synthesis of pyrazole derivatives. For instance, its use in the regioselective synthesis of 4-(5-bromo/chloropyrazol-1-yl)-2-aminobutyric acids has been reported, demonstrating its utility in creating novel compounds with potential biological activities (Heim-Riether, 2008). Moreover, the synthesis of unsymmetrical 3,5-bis(hetero)aromatic pyrazoles through a modular cycloaddition/Suzuki-Miyaura cross-coupling strategy also highlights the importance of pyrazoleboronic acids in organic synthesis (Delaunay et al., 2010).
Crystal Structure Analysis
The crystal structure of pyrazoleboronic acid derivatives provides insights into their molecular properties. The synthesis and crystal structure analysis of compounds like 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid reveal the intricacies of their molecular arrangement and the significance of specific substituents in dictating their properties (Kumarasinghe et al., 2009).
将来の方向性
The future directions for the study of “1-(2-Chlorophenyl)pyrazole-4-boronic acid” and other boronic acids include extending their studies in medicinal chemistry to obtain new promising drugs . The introduction of the boronic acid group to bioactive molecules has shown to improve their activities, suggesting that boronic acids could be used to develop more effective drugs .
特性
IUPAC Name |
[1-(2-chlorophenyl)pyrazol-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BClN2O2/c11-8-3-1-2-4-9(8)13-6-7(5-12-13)10(14)15/h1-6,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLVNKOFJKGBIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C2=CC=CC=C2Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674393 | |
| Record name | [1-(2-Chlorophenyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)pyrazole-4-boronic acid | |
CAS RN |
1072945-91-5 | |
| Record name | B-[1-(2-Chlorophenyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(2-Chlorophenyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



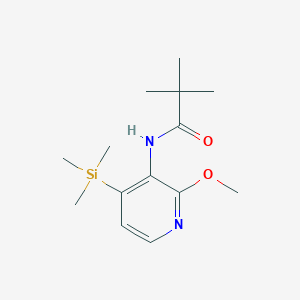
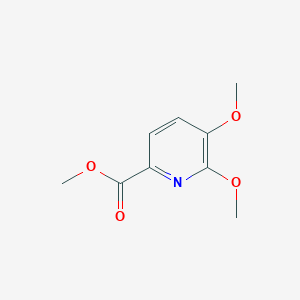
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine hydrochloride](/img/structure/B1421164.png)
![4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1421166.png)
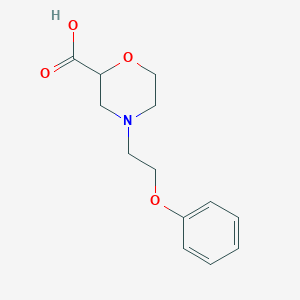
![(2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride](/img/structure/B1421169.png)
![[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1421170.png)
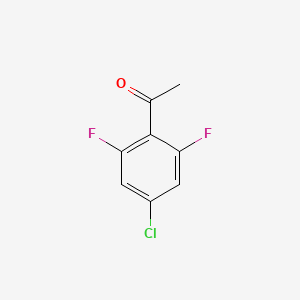
![Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate hydrochloride](/img/structure/B1421175.png)
